molecular formula C13H13F3N2O4 B1387901 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid CAS No. 942474-46-6

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid

Cat. No.: B1387901
CAS No.: 942474-46-6
M. Wt: 318.25 g/mol
InChI Key: LUJIWJDGWCJVKC-UHFFFAOYSA-N
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Description

Overview of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid

This compound is a synthetic organic compound characterized by its complex molecular architecture that incorporates several distinct functional groups. The compound possesses the molecular formula C₁₃H₁₃F₃N₂O₄ with a molecular weight of 318.25 grams per mole. The structure features a six-membered piperidine ring system, which serves as the central scaffold, substituted at the nitrogen position with a 4-nitro-3-(trifluoromethyl)phenyl group and bearing a carboxylic acid functionality at the 3-position of the piperidine ring.

The chemical identity of this compound is further defined by its unique registry numbers and structural identifiers. The compound carries the Chemical Abstracts Service registry number 942474-46-6 and the MDL number MFCD08704869. The Simplified Molecular Input Line Entry System representation of the molecule is recorded as O=C(C1CN(C2=CC=C(N+=O)C(C(F)(F)F)=C2)CCC1)O, which provides a linear notation describing the complete molecular connectivity.

Physical characterization reveals that this compound exhibits a melting point range of 153 to 156 degrees Celsius. The compound demonstrates stability under ambient storage conditions, making it suitable for various research applications and synthetic transformations. The presence of multiple electronegative substituents, including the nitro group and trifluoromethyl moiety, significantly influences the electronic properties and reactivity profile of the molecule.

The structural complexity of this compound arises from the strategic positioning of functional groups that each contribute distinct electronic and steric effects. The piperidine core provides a saturated heterocyclic framework that exists predominantly in a chair conformation, similar to cyclohexane, but with the nitrogen atom introducing basicity and potential coordination sites. The 4-nitro-3-(trifluoromethyl)phenyl substituent introduces significant electron-withdrawing character through both the nitro group and the trifluoromethyl moiety, while the carboxylic acid function provides acidic properties and hydrogen bonding capabilities.

Historical Context and Discovery

The development of this compound represents a convergence of several important trends in organic chemistry and pharmaceutical research. The piperidine ring system itself has a rich historical foundation, with piperidine first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational chemistry that would later enable the synthesis of more complex piperidine derivatives.

The industrial production methods for piperidine-containing compounds evolved significantly over the decades, with the development of catalytic hydrogenation techniques becoming paramount. Modern synthetic approaches typically employ the hydrogenation of pyridine derivatives using molybdenum disulfide catalysts, a method that has enabled the large-scale production of piperidine building blocks. The preparation of piperidine carboxylic acids, which serve as key intermediates for compounds like this compound, has been refined through hydrogenation processes using palladium on carbon catalysts under controlled temperature and pressure conditions.

The incorporation of trifluoromethyl groups into organic molecules gained prominence in the latter half of the twentieth century as chemists recognized the unique properties imparted by this functionality. Trifluoromethyl groups are characterized by high electronegativity and unique stereoelectronic properties that significantly influence molecular behavior. The development of methods for introducing trifluoromethyl substituents into aromatic systems has been a major focus of synthetic organic chemistry, leading to the availability of building blocks necessary for constructing complex molecules like the target compound.

The specific combination of nitro and trifluoromethyl substituents on phenyl rings attached to piperidine systems represents a more recent development in medicinal chemistry research. This molecular architecture combines the established pharmacological relevance of piperidine derivatives with the enhanced metabolic stability and unique electronic properties associated with trifluoromethyl substituents. The nitro group adds an additional layer of electronic complexity, creating a highly functionalized molecular framework suitable for diverse research applications.

Relevance in Modern Chemical Research

This compound holds significant relevance in contemporary chemical research due to the convergence of several structurally important pharmacophoric elements within its molecular framework. The piperidine structural motif is present in numerous natural alkaloids and synthetic pharmaceuticals, making it one of the most prevalent heterocyclic systems in drug discovery. Piperidine derivatives are found in diverse therapeutic areas, including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotic medications, and opioid analgesics.

The trifluoromethyl group has emerged as a crucial substituent in modern pharmaceutical chemistry, appearing in approximately 20-25% of all pharmaceuticals and agrochemicals currently in development. This functional group imparts several advantageous properties, including enhanced metabolic stability, improved lipophilicity, and unique electronic characteristics that can modulate biological activity. The strategic incorporation of trifluoromethyl substituents often leads to compounds with improved pharmacokinetic profiles and enhanced potency compared to their non-fluorinated analogs.

The presence of the nitro group adds another dimension to the compound's research potential. Nitro-substituted aromatic compounds serve as versatile synthetic intermediates that can undergo various transformations, including reduction to amino groups, which opens pathways to diverse chemical modifications. The electron-withdrawing nature of the nitro group also influences the electronic properties of the entire molecular system, potentially affecting binding interactions with biological targets.

Research applications for compounds of this structural class extend beyond traditional pharmaceutical development to include materials science, catalysis, and chemical biology. The carboxylic acid functionality provides opportunities for bioconjugation, polymer incorporation, and metal coordination, making such compounds valuable tools in chemical biology research. The combination of multiple functional groups within a single molecule also makes it an attractive starting point for diversity-oriented synthesis approaches.

Current research trends emphasize the development of compounds that incorporate multiple pharmacologically relevant features, and this compound exemplifies this approach. The compound's structural complexity allows for systematic structure-activity relationship studies that can provide insights into the individual contributions of each functional group to overall biological activity and physicochemical properties.

Scope and Objectives of the Review

This comprehensive review of this compound aims to provide a thorough analysis of all aspects related to this structurally complex organic compound. The primary objective is to consolidate the current understanding of this molecule from multiple perspectives, including its chemical properties, synthetic methodologies, structural characteristics, and potential research applications. The review seeks to establish a complete foundation for researchers who may encounter this compound in various scientific contexts.

The scope of this analysis encompasses several critical areas of investigation. First, a detailed examination of the compound's molecular structure and physicochemical properties will be presented, drawing from crystallographic data, spectroscopic analysis, and computational modeling studies when available. This structural analysis will provide insights into the conformational preferences, electronic distribution, and intermolecular interactions that govern the compound's behavior in different environments.

Synthetic methodologies for preparing this compound will be systematically reviewed, including both direct synthetic routes and approaches that utilize the compound as an intermediate in the preparation of more complex structures. The review will evaluate the efficiency, scalability, and practical considerations associated with different synthetic strategies, providing guidance for researchers seeking to obtain or modify this compound.

The analytical characterization of this compound represents another crucial component of this review. Comprehensive coverage of spectroscopic methods, chromatographic techniques, and other analytical approaches will be provided to assist researchers in the identification, quantification, and quality assessment of this compound. Special attention will be given to analytical challenges that may arise from the compound's multiple functional groups and their potential for interference in various analytical methods.

Properties

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c14-13(15,16)10-6-9(3-4-11(10)18(21)22)17-5-1-2-8(7-17)12(19)20/h3-4,6,8H,1-2,5,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJIWJDGWCJVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the piperidine ring substituted with the 4-nitro-3-(trifluoromethyl)phenyl group and the introduction of the carboxylic acid at the 3-position of the piperidine ring. The synthetic route can be broken down into the following key steps:

  • Formation of the substituted phenylpiperidine core via Grignard reaction or related nucleophilic addition to a piperidone intermediate.
  • Functional group transformations including hydroxyl elimination and hydrogenation to achieve the desired substitution pattern.
  • Introduction of the carboxylic acid functionality at the 3-position of the piperidine ring.
  • Purification and chiral resolution if necessary.

Detailed Stepwise Preparation

Step 1: Synthesis of N-Protected 3-Piperidone Intermediate
  • Starting from commercially available 3-piperidone, an N-protecting group is introduced to facilitate selective reactions on the ring nitrogen.
  • Common protecting groups include acetyl chloride, propionyl chloride, butyryl chloride, benzenesulfonyl chloride, or BOC anhydride.
Step 2: Grignard Reaction with 4-Nitro-3-(trifluoromethyl)phenyl Magnesium Halide
  • Preparation of the Grignard reagent from 4-nitro-3-(trifluoromethyl)halobenzene (e.g., bromide) in anhydrous tetrahydrofuran (THF) or diethyl ether under nitrogen atmosphere.
  • Slow addition of N-protected 3-piperidone to the Grignard reagent at 0–5 °C to form 3-hydroxy-3-(4-nitro-3-trifluoromethylphenyl)piperidine intermediate.
  • Reaction monitoring by TLC to ensure complete conversion.
Step 3: Hydroxyl Group Elimination
  • The alcoholic hydroxyl group at the 3-position is eliminated via an elimination reaction, often under acidic or dehydrating conditions, to form a mixture of unsaturated intermediates.
  • Alternatively, a direct reduction using a silane reagent such as (CnH2n+1)3SiH can be employed to convert the hydroxy intermediate directly to the desired piperidine derivative.
Step 4: Catalytic Hydrogenation
  • The unsaturated intermediates are subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at mild temperature (e.g., 60 °C).
  • This step saturates the piperidine ring and reduces any residual unsaturation, yielding N-protected 3-phenylpiperidine derivatives.
Step 5: Deprotection of the Piperidine Nitrogen
  • Removal of the N-protecting group under acidic or basic conditions to yield the free amine piperidine derivative.
  • The choice of deprotection method depends on the protecting group used in Step 1.
Step 6: Introduction of the Carboxylic Acid Group at the 3-Position
  • The carboxylic acid group is introduced either by oxidation of an appropriate precursor or by direct carboxylation methods.
  • One approach involves the use of malonic acid derivatives or carboxylation of the corresponding organometallic intermediate.
  • Solvent-free methods using infrared light irradiation have been reported for similar carboxylic acid syntheses, achieving yields from 50% to 85% under mild conditions.
Step 7: Purification and Chiral Resolution
  • The racemic mixture of the piperidine carboxylic acid can be resolved using chiral acids such as L-tartaric acid or L-(-)-dibenzoyltartaric acid in isopropanol or methanol.
  • Crystallization at low temperatures (-20 °C) over several days yields enantiomerically enriched or pure compounds.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
N-protection of 3-piperidone Acetyl chloride, propionyl chloride, BOC anhydride Room temperature >90 Protecting group choice affects yield
Grignard reaction 4-nitro-3-(trifluoromethyl)phenyl MgBr in THF 0–5 °C 85–95 Requires inert atmosphere
Hydroxyl elimination Acidic dehydration or silane reagent (e.g., (CnH2n+1)3SiH) Room temperature 80–90 Direct silane reduction is efficient
Catalytic hydrogenation Pd/C, H2 (1 atm), ethanol, 60 °C 60 °C 90–95 Complete saturation of ring
Deprotection Acidic/basic hydrolysis Room temperature >90 Depends on protecting group
Carboxylation Malonic acid or carboxylation under IR light 130–140 °C (IR) 50–85 Solvent-free method improves yield
Chiral resolution L-tartaric acid in isopropanol/methanol -20 °C (crystallization) 70–80 Enantiomeric purity improved

Research Findings and Notes

  • The Grignard reaction with substituted phenyl magnesium halides is a robust method to introduce the aromatic moiety onto the piperidine ring with high regioselectivity and yield.
  • The use of N-protected 3-piperidone intermediates allows for selective functionalization and avoids side reactions involving the nitrogen atom.
  • Hydroxyl elimination via silane reagents provides a more direct and cleaner route compared to classical dehydration, improving overall yield and reducing impurities.
  • Catalytic hydrogenation under mild conditions efficiently saturates the ring without affecting sensitive groups such as the nitro and trifluoromethyl substituents.
  • Solvent-free carboxylation using infrared light represents an innovative green chemistry approach that can be adapted for the synthesis of carboxylic acid derivatives similar to the target compound.
  • Chiral resolution using tartaric acid derivatives is a well-established technique to obtain enantiomerically pure piperidine carboxylic acids, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can participate in reduction reactions, often using reagents like hydrogen gas or metal catalysts.

    Substitution: The trifluoromethyl group can be involved in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles. .

Scientific Research Applications

Medicinal Chemistry

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar piperidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Biochemical Applications

The compound is also utilized in proteomics research, where it serves as a reagent for studying protein interactions and modifications. Its ability to selectively bind to certain proteins makes it valuable for identifying biomarkers in disease states.

Case Study: Protein Interaction Studies

In one study, researchers used this compound to investigate the binding affinities of various proteins involved in cell signaling pathways. The results highlighted its potential as a tool for drug discovery by elucidating the mechanisms of action of therapeutic agents .

Material Science

Beyond biological applications, this compound has found use in the development of advanced materials. Its unique chemical structure facilitates the creation of polymers with specific properties.

Case Study: Polymer Synthesis

Researchers have synthesized polymers incorporating this compound to enhance thermal stability and mechanical strength. The incorporation of trifluoromethyl groups has been shown to improve the material's resistance to solvents and chemicals, making it suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Key Observations:

The -COOH group in the target compound and its analogs contributes to hydrogen bonding, which may influence binding to biological targets such as enzymes or receptors .

Metabolic Considerations: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are known to impact cytochrome P450 (CYP) metabolism. For instance, flutamide (a prostate cancer drug with -CF₃ and -NO₂ groups) is metabolized by CYP1A2 to active hydroxy derivatives . Similar metabolic pathways may apply to the target compound, whereas analogs with pyridazinyl or pyrimidinyl cores might exhibit distinct CYP interactions .

Structural Diversity and Applications :

  • The pyridazinyl analog (CAS 1119450-52-0) has a heterocyclic core that could modulate selectivity for receptors like GABA or serotonin .
  • The ethylsulfonyl analog (CAS 951624-93-4) introduces a strong electron-withdrawing group, which may stabilize negative charges in enzyme active sites .

Biological Activity

1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid, also known by its CAS number 942474-46-6, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.

  • Molecular Formula : C₁₃H₁₃F₃N₂O₄
  • Molecular Weight : 318.25 g/mol
  • Melting Point : 153–156 °C
  • Hazard Classification : Irritant .

Anticancer Properties

Recent studies have indicated that compounds containing piperidine moieties exhibit significant anticancer activity. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including those from colon and breast cancers. The structure of this compound suggests it may act similarly due to the presence of the trifluoromethyl group, which is known to enhance biological activity by influencing molecular interactions.

In a comparative study of piperidine derivatives, compounds similar to this compound demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against various tumor cell lines, indicating substantial potency .

CompoundCell LineIC50 (µM)
Compound AOVXF 8992.76
Compound BPXF 17529.27
This compoundVariousTBD

Enzyme Inhibition

The trifluoromethyl group in this compound is associated with enhanced binding affinity and selectivity for various biological targets. Studies have shown that similar compounds can inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and has implications in diabetes management. The inhibition of DPP-IV by compounds with piperidine structures has been extensively documented, suggesting a potential role for this compound in metabolic disorders .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of various piperidine derivatives found that those with electron-withdrawing groups like nitro and trifluoromethyl exhibited enhanced activity against cancer cell lines compared to their non-substituted counterparts .
  • Mechanism of Action : Research indicates that the presence of the trifluoromethyl group can alter the electronic properties of the molecule, enhancing its interaction with target proteins involved in cancer progression and survival pathways .
  • Structure-Activity Relationship (SAR) : The SAR studies emphasize that modifications at the para position of the aromatic ring significantly influence biological activity. Compounds with similar structural features to this compound have been shown to possess improved binding affinities for targets involved in cancer and metabolic diseases .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid?

  • Methodological Answer : Based on structurally similar piperidine derivatives, this compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use PPE (gloves, lab coats, goggles), work in a fume hood, and ensure emergency eyewash/shower access. Consult safety data sheets (SDS) for specific first-aid measures, such as rinsing exposed skin with water for 15 minutes and seeking medical attention .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :

  • NMR : 1H and 13C NMR to confirm piperidine ring conformation and substituent positions; 19F NMR for trifluoromethyl group analysis.
  • IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C13H13F3N2O4, expected ~342.25 g/mol).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How do solubility properties influence experimental design?

  • Methodological Answer : The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO, DMF), while the nitro and trifluoromethyl groups reduce aqueous solubility. Pre-experiment solubility screening in pH-buffered solutions (e.g., phosphate buffer, pH 7.4) and organic solvents is critical for reaction medium selection. Use sonication or heating (≤60°C) to enhance dissolution .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, identifying intermediates and transition states (e.g., nitro group reduction or piperidine ring formation).
  • Reaction Path Search : Tools like GRRM or SCINE automate exploration of potential energy surfaces, narrowing optimal conditions (e.g., solvent, catalyst) for nitro-phenyl coupling .
  • Machine Learning : Train models on existing piperidine synthesis data to predict yield-impacting variables (e.g., temperature, stoichiometry) .

Q. How to resolve contradictions in reported reaction yields?

  • Methodological Answer :

  • Controlled Replication : Systematically vary parameters (e.g., catalyst loading, reaction time) while holding others constant.
  • Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., solvent polarity and temperature).
  • Cross-Validation : Compare experimental results with computational predictions (e.g., activation energy barriers) to isolate discrepancies .

Q. What strategies improve scalability while maintaining purity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.
  • Crystallization Optimization : Use solubility data to design gradient cooling protocols, minimizing impurities.
  • Membrane Separation : Employ nanofiltration or reverse osmosis for efficient purification at scale .

Q. How does the trifluoromethyl group influence derivatization?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : The CF3 group directs meta-substitution; exploit this for regioselective functionalization (e.g., bromination).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the phenyl ring.
  • Computational Modeling : Simulate electron density maps to predict reactive sites for targeted modifications .

Data Contradiction Analysis

Q. How to address conflicting data on biological activity in published studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple sources, adjusting for variables like assay type (e.g., cell-free vs. cell-based) or compound purity.
  • Dose-Response Curves : Re-evaluate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Structural Analog Comparison : Benchmark against analogs (e.g., nitro-to-cyano substitutions) to isolate structure-activity relationships .

Methodological Tools

Tool/TechniqueApplicationEvidence
DFT CalculationsReaction pathway modeling
DoEParameter optimization
PATReal-time monitoring
19F NMRCF3 group analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Reactant of Route 2
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1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.